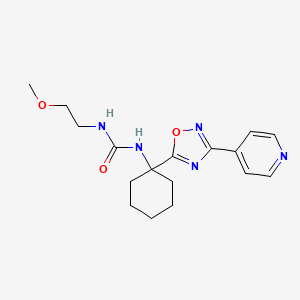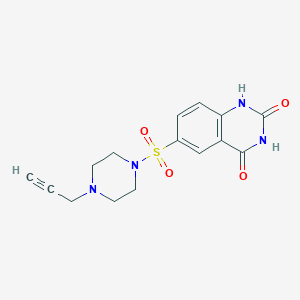![molecular formula C21H22N2O3S B2617561 N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide CAS No. 1797875-01-4](/img/structure/B2617561.png)
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific domains. Its unique bicyclic structure, combined with phenyl and sulfonamide groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide involves multiple steps:
Formation of the azabicyclo[3.2.1]octane core: : This step typically involves the cyclization of appropriate amine precursors under controlled conditions.
Coupling with phenyl and benzenesulfonamide groups: : This step uses coupling reagents like carbodiimides to link the azabicyclo core with the phenyl and sulfonamide groups.
Industrial Production Methods
While lab-scale synthesis focuses on precision, industrial production emphasizes yield and cost-efficiency. The industrial method might involve:
Optimized reaction conditions: : Using catalysts to speed up reactions.
Scalable purification techniques: : Techniques like crystallization and chromatography to ensure purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Leading to the formation of oxo derivatives.
Reduction: : Yielding amine derivatives.
Substitution: : Particularly at the phenyl and sulfonamide groups, leading to a diverse array of analogs.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate.
Reduction: : Reagents like lithium aluminum hydride.
Substitution: : Reagents such as sodium hydride and alkyl halides for alkylation reactions.
Major Products
Major products include:
Oxidized derivatives: : Enhanced reactivity due to additional oxygen groups.
Reduced amine derivatives: : Increased solubility and altered biological activity.
Substituted analogs: : Diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide has several applications:
Chemistry: : As a building block in synthetic organic chemistry.
Biology: : Potential use in studying cell signaling pathways.
Medicine: : Investigated for its potential as a therapeutic agent.
Industry: : Used in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Binding to specific molecular targets: : Often receptors or enzymes in biological systems.
Pathways involved: : Can include modulation of signal transduction pathways, impacting cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide analogs
Other azabicyclo derivatives: : Differing in the substitution pattern on the core structure.
Uniqueness
This compound stands out due to:
Its specific binding affinity: : Which could lead to unique biological activities.
Structural complexity: : Offering a rich field for chemical modification and exploration.
This compound embodies a fascinating intersection of intricate chemistry and profound biological potential, inviting further exploration and application.
Eigenschaften
IUPAC Name |
N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-4-2-7-20(14-15)27(25,26)22-17-10-8-16(9-11-17)21(24)23-18-5-3-6-19(23)13-12-18/h2-5,7-11,14,18-19,22H,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTUXUPSANTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2617478.png)



![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2617485.png)
![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)


![N-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2617493.png)


![2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2617499.png)


